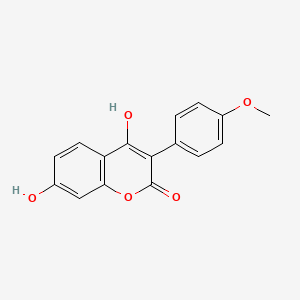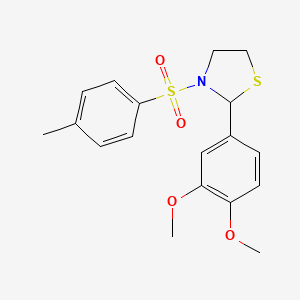
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid, also known as TBHPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell walls in fungi and bacteria. This leads to the disruption of their growth and proliferation.
Biochemical and Physiological Effects
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has been shown to have low toxicity in vitro and in vivo. It has been found to be stable under a wide range of conditions, making it a suitable reagent for various applications. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in aqueous environments.
Orientations Futures
For (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid research include exploring its potential as an antibacterial and antifungal agent, investigating its use in the preparation of novel organic compounds and polymers, and developing new methods for its synthesis and purification. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid can be synthesized through a multistep process that involves the bromination of 3-hydroxybenzoic acid, followed by the conversion of the resulting tribromo derivative to the corresponding acid chloride. The acid chloride is then reacted with acrolein to yield (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid.
Applications De Recherche Scientifique
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has been used in various scientific research applications, including as a building block for the synthesis of novel organic compounds, as a starting material for the preparation of polymers, and as a reagent for the detection of amino acids and peptides. It has also been investigated for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
(E)-3-(2,4,6-tribromo-3-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3O3/c10-5-3-6(11)9(15)8(12)4(5)1-2-7(13)14/h1-3,15H,(H,13,14)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKOQDUSPUYTK-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C=CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)O)Br)/C=C/C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)